Sucrosofate

Solubility Formulation development Salt selection

Sucrosofate (sucrose octasulfate, SOS) is the fully sulfated free-acid disaccharide that constitutes the active moiety of sucralfate and the counterion in Onivyde (irinotecan liposomal injection). Unlike water-insoluble sucralfate (CAS 54182-58-0), sucrosofate and its potassium/sodium salts are water-soluble, enabling applications where the aluminum complex is unsuitable: intravenous liposomal drug delivery, topical wound dressings, and analytical reference standards. The potassium salt (CAS 73264-44-5) is the mandatory USP Reference Standard for sucralfate assay per USP 2025. ANDA filers and QC laboratories must use this standard for HPLC identification, assay quantification (30.0–38.0% SOS equivalent), and EP Impurity A profiling. For liposomal formulation scientists, sucrosofate is the active-loading counterion with regulatory-precedented pharmacokinetic advantages—lower Cmax, longer half-life, and increased SN-38 AUC versus non-liposomal irinotecan HCl. For wound-care researchers, the EXPLORER RCT demonstrated 48% vs. 30% complete closure at 20 weeks (1-year recurrence: 28% vs. 66.7%). Procure the precise salt form (free acid, K, Na, NH₄) and purity grade matched to your use case.

Molecular Formula C12H22O35S8
Molecular Weight 982.8 g/mol
CAS No. 57680-56-5
Cat. No. B108227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSucrosofate
CAS57680-56-5
SynonymsSucrosofate;  1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside Tetrakis(hydrogen Sulfate);  Sucrose Octasulfate;  1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside 2,3,4,6-Tetrakis(hydrogen Sulfate); 
Molecular FormulaC12H22O35S8
Molecular Weight982.8 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O
InChIInChI=1S/C12H22O35S8/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36)/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1
InChIKeyWEPNHBQBLCNOBB-UGDNZRGBSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 300 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sucrosofate (CAS 57680-56-5): Sucrose Octasulfate Procurement & Technical Baseline


Sucrosofate (INN), systematically referred to as sucrose octasulfate, is a fully sulfated disaccharide derived from sucrose, bearing eight sulfate ester groups (molecular formula C₁₂H₂₂O₃₅S₈, MW 982.8 g/mol) [1]. It is classified chemically as a disaccharide sulfate and is registered under UNII P7V86EYZ5L [2]. Sucrosofate is the pharmacopoeial free-acid form of the polysulfated oligosaccharide that constitutes the active moiety of the gastrointestinal protectant sucralfate (a basic aluminum salt), and it is also employed as a counterion in the liposomal formulation of irinotecan (Onivyde) [3]. Because sucrosofate can exist as multiple salt forms (potassium, sodium, ammonium) with divergent solubility, pharmacokinetic, and application profiles, procurement requires precise specification of the counterion and purity grade relevant to the intended use case [4].

Why Sucrosofate Cannot Be Interchanged with Sucralfate or Other Sulfated Polysaccharides in R&D and Formulation


Although sucralfate is the basic aluminum salt of sucrose octasulfate, the free-acid form (sucrosofate) and its various salt derivatives exhibit fundamentally different physicochemical and biological properties that preclude direct substitution [1]. The aluminum complex (sucralfate, CAS 54182-58-0) is water-insoluble and requires an acidic environment (pH < 4) to polymerize into a viscous protective gel on mucosal surfaces [2]. In contrast, the potassium and sodium salts of sucrosofate are water-soluble, enabling applications where the insoluble aluminum complex is unsuitable—including intravenous liposomal drug delivery, topical wound dressings, and analytical reference standards [3]. Furthermore, sucralfate contains only 30–38% sucrose octasulfate by weight, with the balance consisting of aluminum hydroxide and hydrous components, making it inappropriate as a source of stoichiometrically defined sucrosofate for research purposes [4]. The potassium salt (CAS 73264-44-5) is the official USP reference standard for sucralfate assay and impurity profiling, underscoring its distinct regulatory identity [4].

Quantitative Differentiation Evidence for Sucrosofate vs. Closest Analogs and Alternatives


Aqueous Solubility: Sucrosofate Potassium/Sodium vs. Sucralfate (Aluminum Salt)

Sucralfate, the basic aluminum salt of sucrose octasulfate, is practically insoluble in water and requires acidic conditions (pH < 4) to form a viscous gel. In contrast, the potassium and sodium salts of sucrosofate are water-soluble, enabling homogeneous solution-phase formulation . HPLC methods for sucrose octasulfate quantification in the aluminum complex require acidic dissolution followed by chromatographic separation, whereas the free salt forms can be directly analyzed in aqueous solution [1]. This solubility differential is a critical procurement discriminator: sucrosofate potassium (CAS 73264-44-5) is selected for applications demanding aqueous compatibility, while sucralfate (CAS 54182-58-0) is restricted to acid-triggered topical gastrointestinal delivery.

Solubility Formulation development Salt selection

Mechanism of Mucosal Protection: SOS Thin-Film Formation vs. Sucralfate Acid-Dependent Gel Polymerization

In a direct head-to-head study in a rat reflux oesophagitis model, both sucrosofate (as SOS sodium salt) and sucralfate improved oesophageal pathology scores in a dose-dependent manner. Critically, sucralfate's protective mechanism requires acidic pH (< 4) to polymerize into a viscous adhesive gel—conditions absent in the near-neutral oesophageal lumen. SOS, lacking gel-forming capacity, instead formed a homogeneous thin-layer film (>100 μm thick) directly on the oesophageal mucosal surface, visualized by imaging mass spectrometry (IMS), with enhanced film formation at ulcer lesion sites [1]. Gastric juice pepsin activity was not impaired by therapeutic doses of SOS, confirming that the protective effect is physical (film barrier) rather than enzymatic inhibition [1]. This demonstrates that SOS provides mucosal protection via a pH-independent mechanism distinct from sucralfate's acid-dependent gel.

Gastroenterology Mucosal protection Reflux oesophagitis

Diabetic Foot Ulcer Recurrence: Sucrose Octasulfate-Impregnated Dressing vs. Neutral Dressing

In a 1-year prospective comparative study of 92 patients with healed neuroischemic diabetic foot ulcers (DFUs), patients previously healed with a sucrose octasulfate-impregnated dressing (TLC-NOSF) showed a reulceration rate of 28% (14/50) versus 66.7% (28/42) in the control group treated with neutral dressings (p < 0.001) [1]. The relative risk of recurrence was 20.18 times higher in the control group compared with the SOS-treated group [1]. In the pivotal EXPLORER RCT (n = 240), the SOS dressing achieved 48% wound closure at 20 weeks compared with 30% for the neutral control dressing under identical standard-of-care conditions [2]. The broader systematic review encompassing 10,191 patients across 17 studies reports TLC-NOSF healing rates consistently ranging around 70–80% by week 20–24, with mean time-to-heal of approximately 7 weeks [3].

Wound healing Diabetic foot ulcer Recurrence prevention

aFGF Stabilization: Soluble SOS vs. Heparin as Polyanion Competitor

Soluble sucrose octasulfate (SOS, as potassium salt) binds and stabilizes acidic fibroblast growth factor (aFGF/FGF-1) against thermal denaturation, urea-induced unfolding, and acid pH-induced unfolding, as demonstrated by circular dichroism, fluorescence spectroscopy, and differential scanning calorimetry [1]. In competitive binding assays, SOS competes with both heparin and suramin for the aFGF polyanion binding site [1]. SOS also enhances the mitogenic activity of aFGF and partially protects the protein's three cysteine residues from copper-catalyzed oxidation [1]. Although sucralfate (the insoluble aluminum salt) binds native aFGF and provides comparable stabilization against thermal and acidic pH-induced unfolding, its insolubility precludes use in solution-phase protein formulation applications [1]. The crystal structure of SOS bound to aFGF (PDB: 1AFC) confirms that SOS stabilizes FGF by neutralizing positively charged residues that would otherwise destabilize the native structure via electrostatic repulsion [2].

Growth factor stabilization Protein formulation Heparin mimetic

Regulatory Identity: Sucrosofate Potassium as USP Reference Standard for Sucralfate Quality Control

The United States Pharmacopeia (USP 2025) designates USP Potassium Sucrose Octasulfate RS (synonym: Sucrosofate Potassium) as the official reference standard for the identification and assay of sucralfate drug substance and sucralfate tablets [1]. The sucralfate monograph specifies that the retention time of the sucrose octasulfate peak in the Assay preparation must correspond to that of the Standard preparation [1]. Additionally, sucrosofate potassium (CAS 73264-44-5) is recognized as Sucralfate EP Impurity A (Octapotassium Salt) under the European Pharmacopoeia, supplied with fully characterized data compliant with ANDA regulatory guidelines [2]. Sucralfate tablets must contain 90.0–110.0% of labeled sucralfate, corresponding to 30.6–37.4% sucrose octasulfate content [1]. This dual pharmacopoeial identity—reference standard for assay and specified impurity for purity profiling—makes sucrosofate potassium an essential procurement item for any laboratory performing sucralfate QC release testing.

Pharmaceutical analysis Reference standard Impurity profiling

Liposomal Drug Delivery: Irinotecan Sucrosofate as FDA-Approved Liposomal Counterion vs. Irinotecan Hydrochloride

Irinotecan sucrosofate is the USAN-designated active moiety in Onivyde (nanoliposomal irinotecan), a pegylated liposomal formulation FDA-approved for metastatic pancreatic cancer . In this formulation, sucrosofate serves as the counterion enabling active loading of irinotecan into liposomes via a sucrosulfate gradient, resulting in prolonged circulation and enhanced tumor biodistribution compared with non-liposomal irinotecan hydrochloride [1][2]. Onivyde is explicitly not equivalent to non-liposomal irinotecan formulations and must not be interchanged . Pharmacokinetic data from Phase I/II studies show that nanoliposomal irinotecan sucrosofate (PEP02/MM-398) achieves lower peak plasma concentration, longer half-life, and increased AUC of the active metabolite SN-38 compared with free irinotecan at similar dose levels [2]. This represents a unique pharmaceutical application where sucrosofate is the enabling excipient-counterion for a regulatory-approved nanomedicine.

Oncology Liposomal formulation Pharmacokinetics

High-Value Procurement Scenarios for Sucrosofate Based on Verified Evidence


Sucralfate Pharmaceutical QC: Compendial Reference Standard for Identity, Assay, and Impurity Testing

Procure sucrosofate potassium salt (USP Potassium Sucrose Octasulfate RS, CAS 73264-44-5) as the mandatory compendial reference standard for sucralfate drug substance and tablet assay per USP 2025. This standard is required for HPLC identification (retention time matching of the sucrose octasulfate peak), assay quantification (sucralfate must contain 30.0–38.0% SOS equivalent), and impurity profiling (EP Impurity A). ANDA filers and QC laboratories cannot substitute this standard with sucralfate drug substance or alternative sulfated saccharides . Also procure sucrosofate sodium or ammonium salts (CAS 74135-10-7, CAS 74135-13-0) as characterized impurity markers for method validation [7].

Topical Wound Dressing R&D: SOS-Impregnated Dressings for Chronic Wound Healing

For researchers developing advanced wound dressings targeting diabetic foot ulcers or venous leg ulcers, procure sucrosofate sodium or potassium salt (water-soluble) for impregnation into lipidocolloid or hydrogel matrices. The clinical evidence base from the EXPLORER RCT (48% vs. 30% closure at 20 weeks), the 1-year recurrence study (28% vs. 66.7% reulceration), and the systematic review of 10,191 patients (70–80% healing rates by week 20–24) provides robust efficacy benchmarks [7][5]. The MMP-inhibitory activity of SOS is the putative mechanism differentiating it from inert dressings [5]. The water-soluble salt form is essential for homogeneous incorporation into aqueous dressing matrices; the insoluble aluminum complex (sucralfate) is not suitable for this application .

Oesophageal Mucosal Protection Studies: pH-Independent Barrier Mechanism

For researchers investigating topical oesophageal protectants (e.g., in reflux oesophagitis or eosinophilic oesophagitis models), procure sucrosofate sodium salt as a mechanistically distinct alternative to sucralfate. Unlike sucralfate, which requires acidic pH (< 4) for gel polymerization—conditions absent in the oesophageal lumen—sucrosofate forms a >100 μm thin-layer film directly on the mucosal surface at near-neutral pH, as demonstrated by imaging mass spectrometry in the rat oesophagitis model . This pH-independent film formation, combined with the dose-dependent pathology score improvement shown in head-to-head comparison with sucralfate, makes sucrosofate the preferred compound for neutral-pH esophageal protection studies .

Liposomal/Nanoparticle Oncology Drug Delivery: Active-Loading Counterion

For formulation scientists developing liposomal or nanoparticle-encapsulated camptothecin analogs, procure sucrosofate (free acid or sodium/potassium salt) as the active-loading counterion. The sucrosofate gradient method is the enabling technology behind Onivyde (irinotecan sucrosofate liposomal injection)—an FDA/EMA-approved product for metastatic pancreatic cancer with demonstrated pharmacokinetic advantages over non-liposomal irinotecan hydrochloride, including lower Cmax, longer half-life, and increased SN-38 AUC [7]. This regulatory-precedented application provides a validated starting point for developing liposomal formulations of structurally related topoisomerase I inhibitors [7].

Quote Request

Request a Quote for Sucrosofate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.